An In-depth Technical Guide to the Chemical Properties of 1-[(4-Nitrobenzyl)oxy]urea
An In-depth Technical Guide to the Chemical Properties of 1-[(4-Nitrobenzyl)oxy]urea
Introduction
1-[(4-Nitrobenzyl)oxy]urea is a fascinating molecule that stands at the intersection of several key areas in medicinal chemistry and chemical biology. Its structure, featuring a urea backbone, an N-oxy linkage, and a 4-nitrobenzyl moiety, suggests a rich and complex chemical profile. This guide provides a comprehensive technical overview of its chemical properties, drawing upon established principles and data from analogous compounds to build a predictive but thorough understanding. This document is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and potential applications of novel urea derivatives.
While direct experimental data for 1-[(4-Nitrobenzyl)oxy]urea is not extensively available in the public domain, its chemical behavior can be largely inferred from the well-documented properties of its constituent functional groups. This guide will delve into its synthesis, predicted physicochemical characteristics, and, most importantly, its potential as a photolabile nitric oxide donor. We will explore the mechanistic underpinnings of these functions and provide a framework for the experimental validation of its properties.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the chemical nature of 1-[(4-Nitrobenzyl)oxy]urea is an analysis of its structure and the resulting physical properties.
Structure:
Figure 1: Chemical structure of 1-[(4-Nitrobenzyl)oxy]urea.
The molecule can be deconstructed into three key components:
-
4-Nitrobenzyl Group: This aromatic ring is substituted with a strongly electron-withdrawing nitro group (-NO₂) in the para position. This group significantly influences the electronic properties of the entire molecule.
-
Oxyurea Moiety: The -O-NH-C(O)-NH₂ core is a derivative of hydroxyurea. The N-O bond is of particular interest due to its potential role in nitric oxide donation.
-
Urea Group: The terminal urea functionality provides sites for hydrogen bonding, influencing solubility and intermolecular interactions.
Predicted Physicochemical Properties:
The following table summarizes the predicted physicochemical properties of 1-[(4-Nitrobenzyl)oxy]urea, calculated based on its structure and compared to the related compound, benzyloxyurea.
| Property | Predicted Value for 1-[(4-Nitrobenzyl)oxy]urea | Experimental/Predicted Value for Benzyloxyurea | Reference |
| Molecular Formula | C₈H₉N₃O₄ | C₈H₁₀N₂O₂ | N/A |
| Molecular Weight | 211.18 g/mol | 166.18 g/mol | |
| XLogP3-AA | ~1.0 | 0.5 | |
| Hydrogen Bond Donor Count | 2 | 2 | |
| Hydrogen Bond Acceptor Count | 4 | 2 | |
| Topological Polar Surface Area | ~100 Ų | 64.4 Ų |
The presence of the nitro group is expected to increase the molecule's polarity and molecular weight compared to benzyloxyurea. The increased number of hydrogen bond acceptors (due to the nitro group) may also influence its solubility and interactions with biological targets.
Synthesis of 1-[(4-Nitrobenzyl)oxy]urea
A plausible and efficient synthesis of 1-[(4-Nitrobenzyl)oxy]urea can be designed based on established methods for the preparation of N-alkoxyureas. A two-step process starting from 4-nitrobenzyl bromide is proposed.
Proposed Synthetic Pathway:
Figure 2: Proposed synthetic route for 1-[(4-Nitrobenzyl)oxy]urea.
Step-by-Step Methodology:
Step 1: Synthesis of O-(4-Nitrobenzyl)hydroxylamine
The key intermediate, O-(4-nitrobenzyl)hydroxylamine, can be synthesized via the O-alkylation of hydroxylamine or a protected form thereof. The use of a protected hydroxylamine, such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate, followed by deprotection, can prevent over-alkylation and improve yields. O-(4-Nitrobenzyl)hydroxylamine is also commercially available as its hydrochloride salt, which can be used directly in the next step after neutralization[1][2].
-
Protocol Outline (from a protected hydroxylamine):
-
React N-hydroxyphthalimide with 4-nitrobenzyl bromide in the presence of a base (e.g., triethylamine or potassium carbonate) in a suitable solvent like DMF or acetonitrile.
-
The resulting N-(4-nitrobenzyloxy)phthalimide is then subjected to hydrazinolysis (using hydrazine hydrate) or acidic hydrolysis to cleave the phthalimide group, yielding O-(4-nitrobenzyl)hydroxylamine.
-
Purification is typically achieved by extraction and crystallization.
-
Step 2: Formation of the Urea Moiety
The final step involves the reaction of O-(4-nitrobenzyl)hydroxylamine with a source of isocyanic acid. A common and effective method is the reaction with potassium cyanate in the presence of an acid.
-
Protocol Outline:
-
Dissolve O-(4-nitrobenzyl)hydroxylamine (or its hydrochloride salt) in an aqueous acidic solution (e.g., dilute HCl).
-
Cool the solution in an ice bath.
-
Add a solution of potassium cyanate in water dropwise with stirring. The in-situ generated isocyanic acid (HNCO) will react with the hydroxylamine derivative.
-
The product, 1-[(4-Nitrobenzyl)oxy]urea, is expected to precipitate from the reaction mixture.
-
The solid product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure compound.
-
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of 1-[(4-Nitrobenzyl)oxy]urea is predicted to be dominated by two key features: its potential to act as a nitric oxide donor and the photolability of the 4-nitrobenzyl group.
Potential as a Nitric Oxide (NO) Donor
Hydroxyurea is a well-established nitric oxide donor, and this activity is central to its therapeutic effects. The mechanism of NO release from hydroxyurea often involves interaction with metalloproteins like hemoglobin[3]. For hydroxyurea and its analogs, an unsubstituted -NHOH group is often crucial for the formation of a complex with methemoglobin, which facilitates the release of NO[1][2].
1-[(4-Nitrobenzyl)oxy]urea is an N-substituted hydroxyurea derivative. While the N-O bond is present, the substitution at the nitrogen atom with the bulky 4-nitrobenzyl group may hinder its ability to directly mimic the NO-donating mechanism of hydroxyurea that relies on direct coordination to a metal center.
However, the strong electron-withdrawing nature of the 4-nitrobenzyl group is expected to weaken the N-O bond, potentially making it more susceptible to cleavage under certain physiological conditions to release a nitric oxide-related species. The presence of an electron-withdrawing nitro group on a phenyl ring has been shown to stabilize the N-O bond in pyridine-N-oxide, but in the context of NO donors, it may facilitate heterolytic cleavage[4][5].
Proposed Mechanism of NO Release (Hypothetical):
It is plausible that the N-O bond in 1-[(4-Nitrobenzyl)oxy]urea could undergo enzymatic or chemical cleavage, particularly in a reductive environment, to release nitric oxide.
Figure 3: Hypothetical reductive cleavage for NO release. R = 4-nitrophenyl.
Further experimental investigation, such as in vitro assays with hemoglobin or other redox-active biomolecules, would be necessary to confirm and elucidate the precise mechanism of NO donation from this compound.
Photolabile Properties: A "Caged" Urea
The 4-nitrobenzyl group is a well-known photolabile protecting group, although it is generally less efficient than its ortho-substituted counterpart[5]. Upon irradiation with UV light (typically in the range of 300-360 nm), the nitro group undergoes an intramolecular redox reaction, leading to cleavage of the benzylic C-O bond.
Mechanism of Photocleavage:
The photolysis of nitrobenzyl compounds proceeds through a Norrish Type II-like mechanism, involving an excited nitro group abstracting a hydrogen atom from the benzylic position to form an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule and 4-nitrosobenzaldehyde.
Figure 4: General mechanism for the photolysis of a 4-nitrobenzyl ether.
This photocleavage property makes 1-[(4-Nitrobenzyl)oxy]urea a potential "caged" urea. In a biological context, the compound could be introduced in an inactive form, and a pulse of light could be used to release urea at a specific time and location. This could be a valuable tool for studying enzymes like urease or cellular processes involving urea[6][7]. The quantum yield of photolysis for 4-nitrobenzyl derivatives is generally lower than for 2-nitrobenzyl compounds, which is a critical parameter to consider for practical applications[8][9].
Stability and Hydrolysis
The stability of 1-[(4-Nitrobenzyl)oxy]urea will be dependent on pH and temperature. The urea functional group itself can undergo hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH[10][11]. The N-O-C ether linkage is expected to be relatively stable under neutral and moderately basic conditions. However, under strongly acidic conditions, acid-catalyzed hydrolysis of the ether bond could occur, leading to the release of 4-nitrobenzyl alcohol and hydroxyurea. The stability of pharmaceutical compounds is often pH-dependent, with many being most stable in a slightly acidic to neutral pH range[12][13].
Analytical Characterization
The synthesis and purification of 1-[(4-Nitrobenzyl)oxy]urea would be monitored and confirmed using standard analytical techniques.
Predicted Spectral Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-nitrobenzyl group (two doublets in the downfield region, ~7.5-8.2 ppm), a singlet for the benzylic methylene protons (-CH₂-), and signals for the NH and NH₂ protons of the urea moiety. The chemical shifts of the urea protons can be broad and may exchange with D₂O. Computational methods can provide more precise predictions of chemical shifts[14][15][16][17].
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the benzylic carbon, and the carbonyl carbon of the urea group (typically in the range of 155-165 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the urea group (~3200-3500 cm⁻¹), a strong C=O (amide I) stretching vibration (~1650-1700 cm⁻¹), and characteristic bands for the nitro group (~1520 and ~1350 cm⁻¹) and the aromatic ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, along with characteristic fragmentation patterns.
Potential Applications and Future Directions
The unique combination of a potential NO-donating group and a photolabile moiety in 1-[(4-Nitrobenzyl)oxy]urea suggests several exciting avenues for research and development:
-
"Caged" Nitric Oxide Donor: If the compound can be triggered to release NO photochemically, it could serve as a spatially and temporally controllable source of nitric oxide for biological studies.
-
Dual-Action Therapeutic Agent: The molecule could potentially be designed to release both nitric oxide and urea, which might have synergistic effects in certain therapeutic contexts.
-
Tool for Mechanistic Studies: As a "caged" urea, it could be used to study the kinetics and mechanisms of urea-metabolizing enzymes with high precision[6].
Future work should focus on the successful synthesis and thorough characterization of 1-[(4-Nitrobenzyl)oxy]urea. Experimental validation of its NO-donating and photolabile properties is crucial. Studies to determine the quantum yield of photolysis and the biological conditions under which NO is released will be essential for realizing its potential in drug development and as a chemical tool.
Conclusion
1-[(4-Nitrobenzyl)oxy]urea is a molecule with a predicted chemical profile that makes it a highly attractive target for synthesis and investigation. Its potential as a photolabile nitric oxide donor or a "caged" urea opens up numerous possibilities for its application in biomedical research and drug discovery. While this guide is based on a synthesis of information from related compounds, it provides a robust framework for guiding future experimental work on this promising molecule. The interplay of the electron-withdrawing nitrobenzyl group and the reactive oxyurea core is likely to yield a rich and complex chemistry that warrants further exploration.
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